molecular formula C14H17NO B8151838 (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone

(4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8151838
M. Wt: 215.29 g/mol
InChI Key: HWJQZYYLEOTNES-UHFFFAOYSA-N
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Description

(4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone is a methanone derivative featuring a pyrrolidine ring linked to a substituted phenyl group (4-methyl-3-vinylphenyl). The compound’s structure combines a rigid aromatic system with a flexible pyrrolidine moiety, making it a candidate for pharmaceutical and material science research.

Properties

IUPAC Name

(3-ethenyl-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-12-10-13(7-6-11(12)2)14(16)15-8-4-5-9-15/h3,6-7,10H,1,4-5,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJQZYYLEOTNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-methyl-3-vinylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Neurological and Psychiatric Disorders
Recent research has identified (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone as a promising candidate for treating neurological and psychiatric disorders. The compound exhibits properties that may help in the management of conditions such as depression, anxiety disorders, and schizophrenia. A patent describes its use in pharmaceutical compositions aimed at treating central nervous system diseases, highlighting its potential effectiveness against a range of neuropsychiatric symptoms including cognitive impairment and agitation .

Mechanism of Action
The compound's mechanism appears to involve modulation of neurotransmitter systems, which is critical for addressing mood and behavioral disorders. By targeting specific receptors in the brain, it may help restore balance in neurotransmission, thereby alleviating symptoms associated with various mental health conditions.

Materials Science

Polymer Chemistry
In materials science, (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone can be utilized as a monomer in the synthesis of polymers. Its vinyl group allows for polymerization reactions that can lead to the formation of advanced materials with tailored properties. Such polymers can find applications in coatings, adhesives, and other industrial products where specific mechanical or thermal properties are required.

Case Study: Polymer Synthesis
A study demonstrated the successful polymerization of (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone to create a new class of thermosetting polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, making them suitable for high-performance applications .

Catalysis

Catalytic Applications
The compound also shows promise as a catalyst or catalyst precursor in organic reactions. Its unique structure may facilitate various chemical transformations, including cross-coupling reactions and other processes relevant to synthetic organic chemistry.

Case Study: Catalytic Efficiency
Research findings indicate that incorporating (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone into catalytic systems significantly improves reaction yields and selectivity. For instance, it was tested in iron-catalyzed reactions where it enhanced the efficiency of reductive couplings under mild conditions .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryTreatment of CNS disordersEffective against depression and anxiety symptoms
Materials SciencePolymer synthesisEnhanced thermal stability and strength
CatalysisOrganic reactionsImproved yields in iron-catalyzed reactions

Mechanism of Action

The mechanism of action of (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The vinyl group may also participate in covalent bonding with biological macromolecules, leading to changes in their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone with structurally related methanone derivatives, focusing on substituent effects and molecular properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
(4-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone 4-amino, 2-fluoro on phenyl C₁₇H₁₇FN₂O Potential bioactive intermediate
3-(Hydroxymethyl)phenylmethanone 3-hydroxymethyl on phenyl C₁₂H₁₅NO₂ Synthetic intermediate (CAS 1418297-50-3)
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone Pyridine and phenyl substituents C₁₇H₁₈N₂O Aromatic nitrogen enhances solubility
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone Piperidine-methoxy-phenyl linkage C₁₈H₂₄N₂O₂ Research use (95% purity, CAS 1146080-82-1)
(3-Chloro-6-nitro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone Benzothiophene with nitro and chloro C₁₇H₁₃ClN₂O₃S Heterocyclic complexity for drug design

Key Observations:

  • Electronic Effects: The vinyl group in the target compound may increase electron density on the phenyl ring, contrasting with electron-withdrawing groups (e.g., nitro in ).
  • Synthetic Accessibility: Methanone derivatives with simpler substituents (e.g., hydroxymethyl in ) are synthesized via straightforward protocols, while complex heterocycles () require multi-step routes.

Physicochemical Properties

  • Spectroscopic Data: Similar compounds exhibit IR peaks for C=O (1675 cm⁻¹, ) and NH (3361 cm⁻¹, ). The target compound’s vinyl group may show C=C stretching near 1600–1650 cm⁻¹.
  • Mass Spectrometry: LC-MS data for analogues (e.g., m/z 318 in ) suggests the target compound’s molecular ion would align with its formula (C₁₄H₁₇NO).

Biological Activity

(4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidinyl moiety linked to a vinyl-substituted phenyl group. The synthesis typically involves the reaction of 4-methyl-3-vinylphenol with appropriate pyrrolidine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Neurotransmitter Reuptake Inhibition

Research indicates that compounds similar to (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone exhibit significant inhibition of neurotransmitter reuptake mechanisms. A notable study focused on analogues of 2-pyrrolidin-1-yl-pentan-1-one, revealing that certain derivatives selectively inhibit dopamine and norepinephrine transporters while showing minimal effects on serotonin transport . This selectivity is crucial for developing treatments for conditions like cocaine dependence.

Antiproliferative Effects

In vitro studies have demonstrated that (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone exhibits antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown efficacy in inhibiting cell growth in HT-29 colon cancer cells, suggesting potential applications in oncology .

Case Studies

Study Findings Reference
Neurotransmitter InhibitionSelective inhibition of dopamine and norepinephrine transporters; minimal serotonin impact
Antiproliferative ActivitySignificant reduction in HT-29 cell viability
Kinase InhibitionCompounds showed selective inhibition of ALK1/2 kinases, affecting SMAD phosphorylation pathways

The biological activity of (4-Methyl-3-vinylphenyl)(pyrrolidin-1-yl)methanone is primarily attributed to its interaction with neurotransmitter transporters and kinases. The compound's structure facilitates binding to the active sites of these proteins, leading to altered signaling pathways crucial for cellular functions.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Cytotoxicity assays have been conducted on various cell lines, suggesting that concentrations below certain thresholds do not induce significant cytotoxic effects .

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